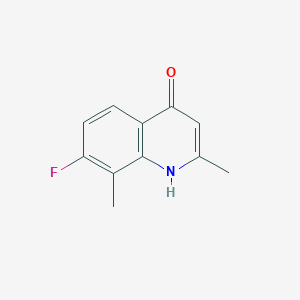

7-Fluoro-2,8-dimethyl-1,4-dihydroquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Fluoro-2,8-dimethyl-1,4-dihydroquinolin-4-one (CAS No. 1251312-62-5) is a chemical compound with the molecular formula C₁₁H₁₀FNO and a molecular weight of 191.20 g/mol . Its structure features a quinoline ring system with a fluorine atom at the 7-position and two methyl groups at the 2- and 8-positions.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound may involve cyclization reactions starting from appropriate precursors. specific literature references for its synthesis are limited.

Industrial Production Methods:: Information regarding industrial-scale production methods for 7-Fluoro-2,8-dimethyl-1,4-dihydroquinolin-4-one is scarce. It is likely that research and development in this area are ongoing.

Chemical Reactions Analysis

Reactivity:: The compound may undergo various chemical reactions, including:

Oxidation: Oxidation of the methyl groups or the quinoline ring.

Reduction: Reduction of the carbonyl group or the fluorine atom.

Substitution: Substitution reactions at the quinoline ring positions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the position of substitution or modification.

Scientific Research Applications

7-Fluoro-2,8-dimethyl-1,4-dihydroquinolin-4-one’s applications span several scientific fields:

Chemistry: It can serve as a building block for more complex molecules.

Biology: It may be used as a probe or ligand in biological studies.

Medicine: Research may explore its potential as a drug candidate.

Industry: Its unique structure could find applications in materials science or catalysis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains to be elucidated. Further research is needed to understand its interactions with molecular targets and signaling pathways.

Comparison with Similar Compounds

While detailed comparisons are challenging due to limited data, researchers may explore related quinoline derivatives. Some similar compounds include fluoroquine (7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline) and mefloquine .

Biological Activity

7-Fluoro-2,8-dimethyl-1,4-dihydroquinolin-4-one is a compound of increasing interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of quinolone derivatives, which are known for their pharmacological significance. The presence of the fluorine atom and the dimethyl groups at specific positions enhances its biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted on fluoroquinolone analogs demonstrated that compounds with similar structures showed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating strong antibacterial effects .

| Bacterial Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 0.250 | CPX |

| Escherichia coli | 32 | CPX |

The mechanism of action for this compound primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these targets, the compound disrupts the normal functioning of bacterial cells, leading to cell death .

Cytotoxicity

In vitro studies assessing cytotoxicity have shown that this compound exhibits low toxicity towards non-bacterial cells. This is a critical factor in drug development as it suggests a favorable safety profile for potential therapeutic applications .

Study on Fluoroquinolone Analogues

A comparative study on fluoroquinolone analogs highlighted the effectiveness of this compound in treating infections caused by resistant bacterial strains. The study utilized both in vitro and in vivo models to evaluate the compound's efficacy against topical infections in mice. Results indicated a significant reduction in bacterial load with minimal side effects observed .

Neuroprotective Effects

Emerging research has also suggested potential neuroprotective effects of quinoline derivatives. Compounds structurally related to this compound have shown promise in inhibiting monoamine oxidase (MAO) enzymes linked to neurodegenerative diseases. This suggests that further exploration into its neuroprotective properties could yield valuable therapeutic insights .

Properties

Molecular Formula |

C11H10FNO |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

7-fluoro-2,8-dimethyl-1H-quinolin-4-one |

InChI |

InChI=1S/C11H10FNO/c1-6-5-10(14)8-3-4-9(12)7(2)11(8)13-6/h3-5H,1-2H3,(H,13,14) |

InChI Key |

QEZYMIPYDWZSRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=C(C=C2)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.